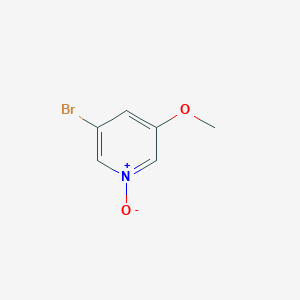
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid (7-CEMQC) is an organic compound belonging to the class of quinolinecarboxylic acids. It is a colorless crystalline solid that is soluble in organic solvents. 7-CEMQC has a wide range of applications in scientific research, such as in organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
- Phosphorescent Emissions: Related quinoline carboxylic acid analogs exhibit significant photophysical properties. For example, pseudotetrahedral complexes with ligands like 8-hydroxy-2-methylquinoline-7-carboxylic acid have been synthesized, showing notable emission quantum yields and excited life times. Such properties are valuable in the field of photochemistry and material science (Małecki et al., 2015).
Synthesis of Novel Compounds
- Novel Substituted Dibenzonaphthyridines: Research has shown the ability to synthesize novel compounds using quinoline derivatives. For instance, 4-Chloro-2-methylquinolines have been used to create dibenzonaphthyridines, indicating the potential for creating new chemical entities with diverse applications (Manoj & Prasad, 2009).
Fluorophores in Biochemistry and Medicine
- DNA Fluorophores: Quinoline derivatives are recognized for their efficiency as fluorophores. They are widely utilized in biochemistry and medicine, particularly in studying biological systems. The search for new compounds with improved sensitivity and selectivity continues to be a significant area of research (Aleksanyan & Hambardzumyan, 2013).
Photodegradation Studies
- Environmental Implications: The photodegradation of quinolinecarboxylic herbicides, which are structurally related, has been studied in different aqueous systems. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Pinna & Pusino, 2012).
Noncovalent-Bonded Supramolecular Architectures
- Molecular Interactions: Studies on noncovalent interactions between quinoline derivatives and carboxylic acids have enhanced understanding of molecular binding. These interactions are vital in the formation of complex structures in chemistry and material science (Gao et al., 2014).
Antioxidative or Prooxidative Effects
- Biological Implications: Investigations into the antioxidative or prooxidative effects of quinoline derivatives, particularly in the context of free-radical-initiated hemolysis of erythrocytes, reveal important insights into their biological interactions and potential therapeutic applications (Liu et al., 2002).
Antimicrobial Activity
- Medical Applications: Research into the antimicrobial activity of quinoline derivatives, including synthesizing new compounds with potential broad-spectrum activity against microorganisms, is significant for pharmaceutical development (Bhatt & Agrawal, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(22)23)14-7-8-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKIJAGIGMAFCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175456 |
Source


|
| Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847503-16-6 |
Source


|
| Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

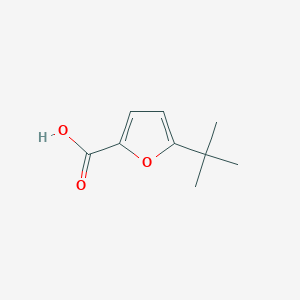
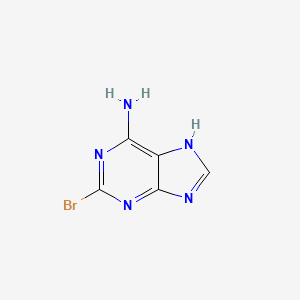

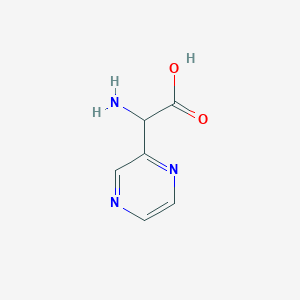



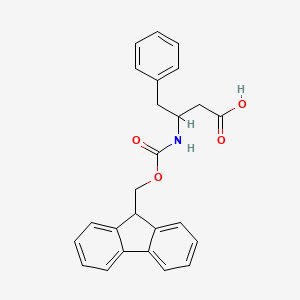

![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)

